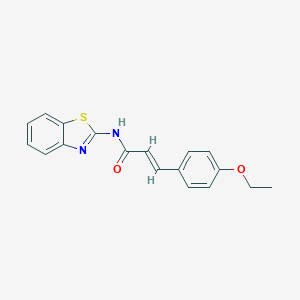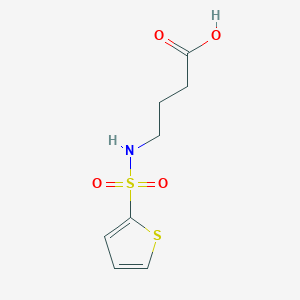
3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is an organic compound that features a furan ring, a thiadiazole ring, and an acrylamide group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized from thiosemicarbazide and carboxylic acids.
Formation of the Acrylamide Group: The acrylamide group can be introduced through the reaction of an amine with acryloyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted thiadiazoles.
Applications De Recherche Scientifique
3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The furan and thiadiazole rings could play a role in binding to biological targets, while the acrylamide group could be involved in covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-furyl)-N-(1,3,4-thiadiazol-2-yl)acrylamide: Lacks the methyl group on the thiadiazole ring.
3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propionamide: Has a propionamide group instead of an acrylamide group.
Uniqueness
The presence of the methyl group on the thiadiazole ring and the acrylamide group makes 3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide unique. These structural features could influence its reactivity and biological activity, making it distinct from similar compounds.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-7-12-13-10(16-7)11-9(14)5-4-8-3-2-6-15-8/h2-6H,1H3,(H,11,13,14)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIVJJIGTNJLTB-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362918.png)

![3-Ethyl 6-methyl 4-[(3-pyridinylmethyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B362926.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B362930.png)
![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362935.png)
![(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B362941.png)
![Ethyl 7-(3-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B362946.png)

![2-[(2-Methoxyphenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B362962.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B362970.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B362977.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B362982.png)

